Welcome to the BenchChem Online Store!
molecular formula C6H5Cl2N3O2 B1593986 4,6-Dichloro-2-ethyl-5-nitropyrimidine CAS No. 6237-95-2

4,6-Dichloro-2-ethyl-5-nitropyrimidine

Cat. No. B1593986
M. Wt: 222.03 g/mol
InChI Key: RBGNCLAOWBJWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057517

Procedure details

A mixture of 4,6-dichloro-5-nitro-2-ethylpyrimidine (0.5 g), Raney nickel (ca. 0.5 g) and MeOH (5 ml) was shaken in a hydrogen atmosphere at 1-2 p.s.i until reduction of the nitro group was complete. The mixture was filtered, evaporated to a black gum, taken up in a mixture of cyclopropylamine (5 ml, ca. 100 mmol) and isopropyl alcohol (5 ml) and heated in a bomb at 110° for 4 hours. The reaction mixture was then filtered, evaporated to dryness under reduced pressure and the pure product was isolated by preparative tlc using four 20×20 cm×1000μ silica gel GF plates developed with 1:1 EtOAc:hexanes; 315 mg of product was obtained. Yield: 64%. NMR (CDCl3, δ from TMS): 0.47(m) and 0.76(m) cyclopropyl methylenes, 1.24 (t, CH3), 2.69 (q, CH2CH3), 2.86 (m, CH), 3.47 (br s, NH2), 5.47 (br s, NH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[N:5]=[C:4]([CH2:12][CH3:13])[N:3]=1.CO.[H][H].[CH:18]1([NH2:21])[CH2:20][CH2:19]1>[Ni].C(O)(C)C.CCOC(C)=O>[NH2:8][C:7]1[C:6]([Cl:11])=[N:5][C:4]([CH2:12][CH3:13])=[N:3][C:2]=1[NH:21][CH:18]1[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a black gum
TEMPERATURE
Type
TEMPERATURE
Details
heated in a bomb at 110° for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the pure product was isolated by preparative tlc

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1NC1CC1)CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.